molecular formula C18H27NO2 B12668982 4'-Butoxy-2-piperidinopropiophenone CAS No. 71436-83-4

4'-Butoxy-2-piperidinopropiophenone

Cat. No.: B12668982
CAS No.: 71436-83-4
M. Wt: 289.4 g/mol
InChI Key: GTVLVUISDRKFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Butoxy-2-piperidinopropiophenone is a chemical compound with the molecular formula C18H27NO2. It is known for its use as a local anesthetic and is chemically related to dyclonine hydrochloride . This compound is characterized by its aromatic ketone structure, which includes a butoxy group attached to a phenyl ring and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Butoxy-2-piperidinopropiophenone typically involves the reaction of 4-butoxybenzoyl chloride with piperidine in the presence of a base. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Butoxy-2-piperidinopropiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Butoxy-2-piperidinopropiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Butoxy-2-piperidinopropiophenone involves blocking sodium channels in neuronal membranes. This action decreases the permeability of the membrane to sodium ions, stabilizing the membrane and inhibiting depolarization. This results in the failure of action potential propagation and subsequent conduction blockade, leading to its anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Butoxy-2-piperidinopropiophenone is unique due to its specific structural features, such as the butoxy group and the piperidine ring, which contribute to its particular pharmacological profile and anesthetic potency .

Properties

CAS No.

71436-83-4

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)-2-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C18H27NO2/c1-3-4-14-21-17-10-8-16(9-11-17)18(20)15(2)19-12-6-5-7-13-19/h8-11,15H,3-7,12-14H2,1-2H3

InChI Key

GTVLVUISDRKFTD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C(C)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.